Product packaging for 1-(2,2-Diethoxyethyl)-3-phenylthiourea(Cat. No.:CAS No. 25373-43-7)

1-(2,2-Diethoxyethyl)-3-phenylthiourea

Cat. No.: B15176367
CAS No.: 25373-43-7
M. Wt: 268.38 g/mol
InChI Key: UDXFOMCTFSUKOL-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-3-phenylthiourea is an organosulfur compound with the molecular formula C13H20N2O2S . It belongs to the class of thiourea derivatives, which are compounds of significant interest in organic synthesis and materials science due to the presence of sulfur and nitrogen atoms, which offer a multitude of bonding possibilities . Thiourea derivatives are widely utilized as versatile intermediates in organic synthesis reactions and have been explored for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties . The structure of this particular compound features a phenyl group and a diethoxyethyl side chain, which may influence its physicochemical properties and reactivity. As a thiourea derivative, it can serve as a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and thiazolines, which are important scaffolds in medicinal chemistry . Furthermore, thioureas are known to act as ligands for metal complexes, forming coordination compounds with potential applications in catalysis and materials science . The diethoxyethyl moiety may impart unique solubility or stability characteristics to the molecule. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheets and handle the compound using appropriate laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2S B15176367 1-(2,2-Diethoxyethyl)-3-phenylthiourea CAS No. 25373-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-diethoxyethyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20N2O2S/c1-3-16-12(17-4-2)10-14-13(18)15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXFOMCTFSUKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=S)NC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395328
Record name 1-(2,2-diethoxyethyl)-3-phenylthiourea
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Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25373-43-7
Record name N-(2,2-Diethoxyethyl)-N′-phenylthiourea
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Record name NSC 112951
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Record name NSC112951
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Record name 1-(2,2-diethoxyethyl)-3-phenylthiourea
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Synthetic Methodologies and Reaction Pathways for 1 2,2 Diethoxyethyl 3 Phenylthiourea

Established Synthetic Routes for Phenylthiourea (B91264) Scaffolds

The phenylthiourea core is a common motif in organic synthesis, and several reliable methods have been developed for its construction. These routes offer versatility and can be adapted for various substituted derivatives.

The most direct and widely employed method for synthesizing phenylthiourea derivatives is the reaction of an amine with an isothiocyanate. nih.gov In the context of the basic phenylthiourea scaffold, this involves the nucleophilic addition of aniline (B41778) to phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). google.com This reaction is typically conducted in an anhydrous inert organic solvent, such as methylene (B1212753) chloride or ethyl acetate, at temperatures ranging from 10-40 °C, often proceeding efficiently at room temperature. google.com This method is advantageous due to its straightforward nature and the commercial availability of a wide range of substituted anilines and isothiocyanates.

To enhance reaction efficiency, microwave-assisted organic synthesis has emerged as a powerful tool for preparing phenylthiourea derivatives. ijcrt.org This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often cleaner reactions. nih.govjocpr.comnih.gov For instance, a conventional synthesis that might require several hours of reflux can often be completed in a matter of minutes under microwave irradiation. ijcrt.orgnih.gov The process typically involves subjecting the reactants, such as an aniline derivative and ammonium (B1175870) thiocyanate (B1210189) or an isothiocyanate, in a suitable solvent (or sometimes solvent-free conditions) to microwave energy. ijcrt.orgrsc.org

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours (e.g., 2–6 h) nih.govMinutes (e.g., 3–6 min) ijcrt.orgnih.gov
Typical Yield Moderate (e.g., 69–87%) nih.govHigh (e.g., 78–94%) nih.gov
Energy Input Bulk, slow heatingDirect, rapid heating of polar molecules
Solvent Usage Often requires larger volumesReduced solvent volume possible jocpr.com

A comparative overview of conventional and microwave-assisted synthesis for thiourea (B124793) derivatives.

Adaptations and Optimization of Synthetic Strategies for Incorporating the 2,2-Diethoxyethyl Moiety

To synthesize the target compound, 1-(2,2-diethoxyethyl)-3-phenylthiourea, the general strategies for forming the thiourea bond must be adapted to incorporate the specific 2,2-diethoxyethyl group. This is achieved by selecting the appropriate precursors and fine-tuning the reaction conditions.

The key precursor for introducing the 2,2-diethoxyethyl moiety is 2,2-diethoxyethylamine (B48651) (CAS No. 645-36-3). molbase.comnih.govnist.gov This compound, also known as aminoacetaldehyde diethyl acetal (B89532), provides the necessary aliphatic amine functional group attached to the diethoxyethyl chain. nih.govnist.gov Its structure contains a primary amine (-NH2) which serves as the nucleophile in the thiourea-forming reaction. The other key reactant required is phenyl isothiocyanate , which provides the phenyl group and the thiocarbonyl (C=S) core necessary for the final structure. orgsyn.org

The formation of the thiourea bond in this compound is achieved by the nucleophilic addition of 2,2-diethoxyethylamine to phenyl isothiocyanate. The reaction conditions are critical for ensuring a high yield and purity of the final product.

Solvent: Anhydrous, non-protic solvents are preferred to prevent side reactions. Common choices include tetrahydrofuran (B95107) (THF), acetone, and methylene chloride. google.comrsc.orgorgsyn.org

Temperature: The reaction is often exothermic and can typically be run at room temperature (20-30 °C). google.com In some cases, gentle heating or cooling may be applied to control the reaction rate.

Catalysis: While many thiourea syntheses proceed without a catalyst, the reaction can be facilitated by bifunctional catalysts that activate both the nucleophile and the electrophile through hydrogen bonding. acs.orgacs.orglibretexts.org Thiourea-based catalysts themselves are known to activate electrophiles through hydrogen-bond formation with their N-H groups. acs.orglibretexts.org The formation of the thiourea product is inherently stabilized by the potential for intramolecular and intermolecular hydrogen bonds involving the N-H protons and the sulfur atom. acs.org

ParameterTypical ConditionRationale
Reactant 1 Phenyl isothiocyanateProvides the phenyl and thiocarbonyl groups.
Reactant 2 2,2-DiethoxyethylamineProvides the nucleophilic amine and the diethoxyethyl moiety.
Solvent Methylene Chloride, THF, AcetoneInert, anhydrous medium to prevent side reactions. rsc.orgorgsyn.org
Temperature 20–30 °C (Room Temperature)Allows for a controlled reaction rate without decomposition. google.com
Catalyst Generally not required; can use base or H-bond donorsThe reaction is often efficient without a catalyst. nih.gov
Atmosphere Inert (e.g., Nitrogen, Argon)Recommended to prevent moisture contamination.

A summary of optimized reaction conditions for the synthesis of this compound.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing environmentally benign and sustainable processes. While specific green synthetic routes for this exact compound are not extensively documented, general strategies for creating thiourea derivatives more sustainably can be applied. These approaches focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound include the use of alternative solvents, energy-efficient reaction conditions, and safer reagents. For instance, traditional syntheses of thiourea derivatives often employ volatile and toxic organic solvents. A greener alternative involves substituting these with water or bio-based solvents like Cyrene. nih.gov Water is particularly attractive due to its non-toxic and non-flammable nature.

Another avenue for greening the synthesis is the use of alternative energy sources to promote the reaction. Microwave irradiation, for example, can significantly reduce reaction times and improve yields in the synthesis of thiourea derivatives, often in the absence of a traditional solvent. ijcrt.org Similarly, the use of solar energy has been demonstrated for the synthesis of some thiourea compounds, offering a renewable energy source. researchgate.net

The choice of reagents is also a central aspect of green chemistry. The conventional synthesis of thioureas can sometimes involve hazardous materials. researchgate.net Research into alternative, less toxic starting materials is ongoing. For example, one-step synthesis methods in water using phenoxysulfonyl chloride or its derivatives as an alternative to more hazardous reactants have been explored for some thiourea derivatives. google.com

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Benefits
Use of Safer Solvents Replacing traditional organic solvents with water or bio-solvents like Cyrene. nih.govReduced toxicity, improved safety, and easier disposal.
Energy Efficiency Employing microwave irradiation or solar energy instead of conventional heating. ijcrt.orgresearchgate.netFaster reaction times, lower energy consumption, and potentially higher yields.
Use of Renewable Feedstocks Exploring bio-derived starting materials for the synthesis.Reduced reliance on fossil fuels and a more sustainable chemical industry.
Waste Prevention Optimizing reaction conditions to maximize atom economy and minimize byproduct formation.Less waste generated, leading to a more environmentally friendly process.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Purity Assessment and Isolation Techniques

The isolation and purification of this compound are crucial steps to ensure the final product is free from unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. Following purification, a thorough purity assessment is necessary to confirm the identity and quality of the compound.

Common isolation techniques for thiourea derivatives like this compound include precipitation, extraction, and crystallization. ijcrt.org If the product is a solid and precipitates out of the reaction mixture, it can be isolated by filtration. nih.gov In cases where the product remains in solution, extraction with a suitable solvent can be employed to separate it from the reaction medium.

Recrystallization is a widely used technique for purifying solid thiourea derivatives. orgsyn.org This method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which leads to the formation of pure crystals. The choice of solvent is critical for successful recrystallization.

For non-crystalline products or when recrystallization is ineffective, column chromatography is a powerful purification method. nih.gov This technique separates compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel, while being eluted with a mobile phase. nih.gov

Once the compound is isolated and purified, its purity must be assessed. Standard methods for this include:

Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point. ijcrt.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can reveal the presence of impurities. nih.gov

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule and can indicate the presence of impurities with different functional groups. ijcrt.org

Mass Spectrometry (MS): Determines the molecular weight of the compound and can help in identifying impurities. nih.gov

A patent for purifying thiourea describes a method involving the addition of a polyacrylamide solution to an aqueous solution of thiourea, followed by filtration, cooling, and crystallization to obtain high-purity crystals. google.com While this is specific to thiourea itself, similar principles of using additives to aid in crystallization and purification could potentially be adapted for its derivatives.

The following table outlines the common techniques for the purification and purity assessment of this compound:

TechniquePurposeDescription
Recrystallization PurificationDissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals. orgsyn.org
Column Chromatography PurificationSeparating the compound from impurities based on differential adsorption on a stationary phase. nih.gov
Thin-Layer Chromatography (TLC) Purity AssessmentA chromatographic technique used to separate non-volatile mixtures and check for impurities.
Melting Point Analysis Purity AssessmentDetermining the temperature range over which the solid melts to a liquid to assess purity. ijcrt.org
NMR Spectroscopy Purity and Structural AnalysisProvides detailed structural information and helps in identifying and quantifying impurities. nih.gov
IR Spectroscopy Purity and Structural AnalysisIdentifies functional groups and can detect impurities with different functionalities. ijcrt.org
Mass Spectrometry Purity and Structural AnalysisDetermines the molecular weight and can help identify impurities. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 2,2 Diethoxyethyl 3 Phenylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(2,2-Diethoxyethyl)-3-phenylthiourea is predicted to show distinct signals for each unique proton environment. The phenyl group protons typically appear in the aromatic region (δ 7.0-8.0 ppm). Protons on the diethoxyethyl chain are expected in the aliphatic region, with the acetal (B89532) proton showing a characteristic downfield shift due to the two adjacent oxygen atoms. The two N-H protons of the thiourea (B124793) linkage are expected to appear as broad signals, with chemical shifts that can be sensitive to solvent and concentration.

Based on analyses of similar structures, the predicted chemical shifts (δ), multiplicities, and integrations for the protons are detailed below. chemicalbook.comchemicalbook.com

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
N-H (adjacent to phenyl)~9.7Broad Singlet (br s)1H
Phenyl C-H (ortho, meta, para)7.1 - 7.5Multiplet (m)5H
N-H (adjacent to ethyl)~7.8Broad Triplet (br t)1H
CH (acetal)~4.6Triplet (t)1H
CH₂ (ethoxy, -O-CH₂-CH₃)3.6 - 3.8Quartet (q)4H
CH₂ (ethyl, -NH-CH₂-)~3.4Multiplet (m)2H
CH₃ (ethoxy)~1.2Triplet (t)6H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most downfield signal is anticipated for the thiocarbonyl (C=S) carbon, typically appearing around δ 180 ppm in thiourea derivatives. mdpi.com The aromatic carbons of the phenyl ring are expected between δ 120-140 ppm. The carbons of the diethoxyethyl group will appear in the aliphatic region, with the acetal carbon (CH) being the most deshielded among them due to the two ether linkages. rsc.org

The predicted chemical shifts for the carbon atoms are summarized in the following table.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S (thiocarbonyl)~180
Phenyl C (ipso)~138
Phenyl C (ortho, meta, para)125 - 130
CH (acetal)~101
CH₂ (ethoxy, -O-CH₂-)~62
CH₂ (ethyl, -NH-CH₂-)~45
CH₃ (ethoxy)~15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. nih.govresearchgate.net

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the ethoxy CH₂ and CH₃ protons, and the sequential coupling along the -NH-CH₂-CH- fragment. This helps to trace the connectivity within the diethoxyethyl chain. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum (e.g., the acetal proton signal at ~4.6 ppm would correlate with the carbon signal at ~101 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule. beilstein-journals.org Expected key correlations would include:

From the N-H protons to the thiocarbonyl carbon (C=S) and the phenyl carbons, confirming the N-phenylthiourea moiety.

From the -NH-CH ₂- protons to the acetal carbon (CH) and the thiocarbonyl carbon (C=S).

From the acetal proton (-CH (OEt)₂) to the adjacent methylene (B1212753) carbon (-NH-C H₂-) and the ethoxy carbons (-O -CH₂-CH₃), confirming the structure of the diethoxyethyl group and its attachment point.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the thiourea moiety are expected in the 3100-3400 cm⁻¹ region. iosrjournals.org Aromatic and aliphatic C-H stretches are anticipated just above and below 3000 cm⁻¹, respectively. The spectrum would also be characterized by strong C-O stretching bands from the ether linkages and various bands in the fingerprint region corresponding to C-N, C=S, and C-C vibrations as well as bending modes. researchgate.netresearchgate.net

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchThiourea (-NH-)3100 - 3400
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)Ethyl, Ethoxy2850 - 3000
C=C Stretch (Aromatic)Phenyl Ring1450 - 1600
Thioamide II (C-N Stretch + N-H Bend)Thiourea~1510 - 1550
Thioamide I (C-N Stretch)Thiourea~1300 - 1350
C-O Stretch (Ether)Ethoxy Group1050 - 1150 (strong)
C=S StretchThiourea700 - 850
C-H Out-of-Plane BendPhenyl Ring690 - 770

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. scielo.org.mx While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric stretching of the phenyl ring ("ring breathing" mode) and potentially for the C=S stretching vibration. Raman spectroscopy is a valuable tool for studying molecular structure and can also be applied to analyze crystalline polymorphism and intermolecular interactions in the solid state, should different solid forms of the compound exist.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For thiourea derivatives, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) are commonly employed.

While a specific mass spectrum for this compound is not available, the fragmentation of phenylthiourea (B91264) derivatives generally involves characteristic cleavages. The molecular ion peak (M+) would confirm the compound's molecular weight. Common fragmentation pathways for related structures often include:

Cleavage of the C-N bonds on either side of the thiourea moiety.

Fragmentation of the side chains. For this compound, this would likely involve the loss of ethoxy groups (-OCH2CH3) or the entire diethoxyethyl group.

Rearrangement reactions , which are common in the mass spectrometry of phenyl-containing compounds.

A hypothetical fragmentation pattern could produce ions corresponding to the phenyl isothiocyanate moiety and the protonated 2,2-diethoxyethylamine (B48651) fragment, as well as subsequent losses of small neutral molecules like ethylene (B1197577) or ethanol (B145695) from the diethoxyethyl group.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

Fragment Ion Possible Structure
[C₆H₅NCS]⁺ Phenyl isothiocyanate
[CH(OCH₂CH₃)₂CH₂NH₂]⁺ 2,2-Diethoxyethylamine
[M - OCH₂CH₃]⁺ Loss of an ethoxy group

Note: This table is based on general fragmentation principles and is not derived from experimental data for the specific compound.

High-Resolution X-ray Crystallography of this compound

High-resolution X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This includes the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and torsional angles. Such a study would also reveal the nature of intermolecular interactions that stabilize the crystal lattice.

No published crystallographic data exists for this compound. However, studies on analogous compounds provide insight into the types of crystal structures that might be expected. For instance, the crystal structure of the related compound 1-(2-hydroxyethyl)-3-phenylthiourea has been determined. nih.gov

Table 2: Illustrative Crystal Data for a Related Compound: 1-(2-Hydroxyethyl)-3-phenylthiourea

Parameter Value nih.gov
Crystal System Tetragonal
Space Group I4₁/a
a (Å) 26.170(4)
b (Å) 26.170(4)
c (Å) 5.7775(16)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 3956.8(16)

Note: This data is for a related compound and is provided for illustrative purposes only.

The molecular conformation of phenylthiourea derivatives is characterized by the torsional angles between the phenyl ring and the thiourea plane, as well as the conformation of the substituent groups. In 1-(2-hydroxyethyl)-3-phenylthiourea, the methylthiourea-methane group is almost perpendicular to the phenyl ring, with a dihedral angle of 71.13 (9)°. nih.gov The conformation of the 2-hydroxyethyl group is described by the N—C—C—O torsion angle of 72.8 (2)°. nih.gov For this compound, the conformation would be influenced by the steric bulk of the two ethoxy groups, likely leading to specific rotational preferences around the C-C and C-N bonds of the ethyl chain to minimize steric hindrance.

Intramolecular hydrogen bonds can play a significant role in determining the conformation of a molecule. In thiourea derivatives, the N-H groups of the thiourea moiety can act as hydrogen bond donors. Depending on the nature of the substituent, acceptor atoms such as oxygen or nitrogen may be present. In the case of this compound, the ether oxygens of the diethoxyethyl group could potentially act as acceptors for an intramolecular hydrogen bond with the adjacent N-H proton, leading to the formation of a stable ring-like structure. The existence and strength of such bonds would be confirmed by short donor-acceptor distances and specific bond angles in the crystal structure.

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. This method maps the close contacts between molecules in a crystal, highlighting the regions of significant intermolecular interaction.

For many thiourea derivatives, the crystal packing is dominated by N-H···S hydrogen bonds, where the N-H group of one molecule interacts with the sulfur atom of a neighboring molecule, often forming dimers or chains. The phenyl rings can also participate in π-π stacking or C-H···π interactions.

Computational Chemistry and Theoretical Investigations of 1 2,2 Diethoxyethyl 3 Phenylthiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, widely used for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it an ideal method for studying medium-sized organic molecules like thiourea (B124793) derivatives. rsc.orgajrconline.org Studies on similar compounds frequently employ hybrid functionals, such as B3LYP, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve reliable results. researchgate.netnih.govresearchgate.net

Geometry Optimization and Electronic Structure Calculations

The initial step in any DFT study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 1-(2,2-Diethoxyethyl)-3-phenylthiourea, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry provides a realistic model of the molecule's structure.

The electronic structure, which describes the distribution of electrons within the molecule, is calculated simultaneously. This information is fundamental to understanding the molecule's reactivity and spectroscopic properties. While specific experimental data for this compound is not available, the geometric parameters can be reliably predicted based on DFT calculations performed on analogous phenylthiourea (B91264) structures. nih.govresearchgate.net

Interactive Table: Predicted Geometrical Parameters for the Core Structure of Phenylthiourea Derivatives

Note: These are typical values based on DFT calculations for related phenylthiourea compounds and serve as an estimation for this compound.

ParameterBond/AngleTypical Calculated Value
Bond Length (Å)C=S1.60 - 1.68 Å
C-N (Thiourea)1.35 - 1.40 Å
N-H~1.01 Å
C-C (Phenyl)1.39 - 1.41 Å
Bond Angle (°)N-C-N116 - 120°
N-C=S120 - 124°
C-N-C125 - 130°

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.comnih.gov For phenylthiourea derivatives, the HOMO is typically localized over the electron-rich sulfur and nitrogen atoms of the thiourea group, while the LUMO is often distributed across the phenyl ring.

Interactive Table: Representative FMO Energies for Phenylthiourea Derivatives

Note: Values are illustrative, based on DFT calculations for similar compounds.

ParameterEnergy (eV)
HOMO Energy-5.5 to -6.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE)3.5 to 5.0 eV

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. researchgate.net It illustrates regions of positive and negative electrostatic potential on the electron density surface.

Red Regions : Indicate areas of negative potential, which are rich in electrons and prone to electrophilic attack. In this compound, these would be concentrated around the highly electronegative sulfur and oxygen atoms.

Blue Regions : Indicate areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms bonded to nitrogen (N-H groups). mdpi.com

This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition and biological activity.

Predicted Spectroscopic Parameters (e.g., NMR, IR Frequencies) Validation

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the accuracy of the computational model. rsc.orgresearchgate.net

IR Frequencies : Theoretical vibrational frequencies can be calculated to help assign experimental IR spectra. For thiourea derivatives, characteristic vibrational modes include N-H stretching, C=S stretching, and C-N stretching. mdpi.com

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov Comparing calculated shifts with experimental data confirms the molecular structure and provides insight into the electronic environment of the nuclei. researchgate.net

Interactive Table: Typical Calculated vs. Experimental Spectroscopic Data for Phenylthiourea Derivatives

Spectroscopic DataFunctional Group / AtomTypical Calculated ValueTypical Experimental Value
IR Frequency (cm⁻¹) N-H stretch~3140 cm⁻¹~3176 cm⁻¹
C=S stretch~700-780 cm⁻¹~707-780 cm⁻¹
C-N stretch~1350 cm⁻¹~1359 cm⁻¹
¹H NMR (ppm) N-H protons9.0 - 10.5 ppm9.2 - 10.3 ppm
¹³C NMR (ppm) C=S carbon~182 ppm~182 ppm

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer insights into the molecule's dynamic behavior over time. acs.org This is particularly relevant for a flexible molecule like this compound, which possesses several rotatable single bonds.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. acs.org This allows for the exploration of the conformational landscape, identifying various stable and metastable conformers and the energy barriers between them. Such simulations can reveal how the molecule's shape changes in different environments, such as in an aqueous solution or when approaching a biological target, providing a more realistic understanding of its behavior. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations for Thiourea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.comresearchgate.net For a novel compound like this compound, a QSAR model developed from a dataset of known thiourea derivatives could be used to predict its potential efficacy as, for example, an anticancer or antimicrobial agent. nih.govmdpi.com

The foundation of QSAR lies in calculating molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors are then used as variables to build a predictive model. nih.gov

Interactive Table: Common Descriptors in QSAR Models for Thiourea Derivatives

Descriptor TypeExamplesSignificance
Physicochemical LogP (Lipophilicity)Relates to membrane permeability and bioavailability. sciencepublishinggroup.com
Electronic HOMO/LUMO energies, Dipole MomentDescribes reactivity and ability to participate in electrostatic interactions.
Topological Molecular Weight, Connectivity IndicesEncodes information about molecular size, shape, and branching.
Quantum Chemical Atomic charges, Bond lengthsProvides detailed information about electronic structure and geometry. sciencepublishinggroup.com

By establishing a statistically significant QSAR model, researchers can prioritize the synthesis of new derivatives with potentially enhanced biological activity, thereby streamlining the drug discovery process. farmaciajournal.com

Cheminformatics and Virtual Screening Applications

The application of computational tools in the study of "this compound" and its analogs is crucial for predicting their physicochemical properties, biological activities, and potential as therapeutic agents. Cheminformatics and virtual screening techniques enable the efficient analysis and filtering of chemical libraries to identify promising drug candidates.

Molecular Properties and Drug-Likeness

An essential initial step in the virtual screening process is the evaluation of the drug-likeness of a compound, often assessed using rules such as Lipinski's Rule of Five. These rules correlate a compound's pharmacokinetic and pharmacodynamic properties with its structural features. For "this compound," these parameters can be calculated using various cheminformatics software.

Table 1: Calculated Physicochemical Properties of this compound

Property Value
Molecular Formula C13H20N2O2S
Molecular Weight 268.37 g/mol
LogP (octanol-water partition coefficient) 2.85
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 7

Note: These values are computationally predicted and may vary slightly depending on the algorithm and software used.

These predicted properties suggest that "this compound" generally adheres to the criteria for good oral bioavailability, making it a viable candidate for further computational investigation.

Virtual Screening and Molecular Docking

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the diverse biological activities of thiourea derivatives, "this compound" could be virtually screened against various targets.

Molecular docking is a key component of virtual screening that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, studies on other phenylthiourea derivatives have demonstrated their potential as inhibitors of enzymes like tyrosinase and sirtuin-1. researchgate.netnih.gov A hypothetical docking study of "this compound" into the active site of a target protein would involve:

Preparation of the protein structure: Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparation of the ligand: Generating the 3D conformation of "this compound."

Docking simulation: Using software to predict the binding mode and affinity of the ligand to the protein's active site.

The results of such a study would provide insights into the potential binding interactions, such as hydrogen bonds and hydrophobic interactions, and a scoring function would estimate the binding affinity. For example, research on N-(phenylcarbamothioyl)-4-chloro-benzamide, a related thiourea derivative, showed a better docking score against the checkpoint kinase 1 receptor compared to the native ligand, indicating its potential as an anticancer agent. jppres.com

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of thiourea analogs, QSAR studies can be performed to identify the key molecular descriptors that influence their activity. These descriptors can be electronic, steric, or hydrophobic in nature.

While no specific QSAR studies on "this compound" have been reported, the general methodology would involve:

Data Set: A collection of thiourea derivatives with their experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound.

Model Building: Using statistical methods to build a regression model that correlates the descriptors with the activity.

Model Validation: Assessing the predictive power of the model.

Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process. researchgate.net Various computational models can predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. For "this compound," these predictions can help to assess its potential as a drug candidate and identify any potential liabilities. For instance, pharmacokinetic predictions for a similar compound, 4-Cl-PCTB, showed good GIT absorption and no predicted hepatotoxicity. jppres.com

Coordination Chemistry and Metal Complexation Studies of 1 2,2 Diethoxyethyl 3 Phenylthiourea

Ligand Design Principles and Coordination Modes of Thiourea (B124793) Derivatives

Thiourea derivatives, characterized by the >N-C(S)-N< moiety, are highly versatile ligands in coordination chemistry. mdpi.comresearchgate.net Their coordinating ability stems from the presence of soft sulfur and hard nitrogen donor atoms, allowing for multiple bonding possibilities. nih.govresearchgate.net The flexibility of the thiourea backbone, influenced by tautomerism between thione [>C=S] and thiol [>C(SH)-] forms, enables them to coordinate in various modes. mdpi.com

The primary coordination modes observed for thiourea derivatives are:

Monodentate Coordination: Typically, coordination occurs through the lone pair of electrons on the soft sulfur atom, which readily bonds with soft transition metal ions like Pd(II) and Pt(II). mdpi.com In this mode, the thiourea acts as a neutral ligand.

Bidentate Chelating Coordination: Many thiourea derivatives can act as bidentate ligands. This often involves deprotonation of one of the N-H protons, creating an anionic ligand that coordinates through both a nitrogen and the sulfur atom, forming a stable four-membered chelate ring. nih.govmdpi.comnih.gov In acylthiourea derivatives, bidentate coordination can also occur via the sulfur and a carbonyl oxygen atom, forming a six-membered ring. nih.govcardiff.ac.uk

For 1-(2,2-diethoxyethyl)-3-phenylthiourea, the presence of a phenyl group on one nitrogen and an alkyl (2,2-diethoxyethyl) group on the other influences the electronic density on the donor atoms. The fundamental S-monodentate and S,N-bidentate coordination modes are the most anticipated for this ligand. The bulky diethoxyethyl group may introduce steric effects that could influence the geometry of the resulting metal complexes. samipubco.com

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with thiourea ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net For this compound, complexes with transition metals can be prepared following established protocols for similar N-alkyl-N'-phenylthiourea ligands.

Copper(II) Complexes: Copper(II) complexes can be synthesized by reacting this compound with a copper(II) salt, such as copper(II) chloride or copper(II) acetate, in a solvent like ethanol (B145695) or DMF. samipubco.comnih.gov The reaction often proceeds at room temperature or with gentle heating. Studies on analogous ligands show that copper(II) can coordinate in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.comnih.gov

Palladium(II) and Platinum(II) Complexes: The synthesis of Pd(II) and Pt(II) complexes typically involves reacting the thiourea ligand with precursors like potassium tetrachloropalladate(II) (K₂[PdCl₄]) or potassium tetrachloroplatinate(II) (K₂[PtCl₄]). researchgate.netbenthamopen.com These reactions are often carried out in aqueous or alcoholic media. Depending on the reaction conditions (e.g., pH), the ligand can coordinate as a neutral monodentate species via the sulfur atom or as an anionic bidentate S,N-chelating agent. researchgate.netmdpi.com For square planar d⁸ metal ions like Pd(II) and Pt(II), the resulting complexes are often of the type [M(L)₂Cl₂] or [M(L)₂], where L is the deprotonated thiourea ligand. researchgate.netbenthamopen.com

The primary coordination sites for this compound are the sulfur atom of the thiocarbonyl group and the nitrogen atoms. For metals like Pd(II) and Pt(II), a 1:2 metal-to-ligand stoichiometry is common, leading to the formation of four-coordinate, square planar complexes. benthamopen.comresearchgate.net Similarly, Cu(II) complexes often exhibit a 1:2 stoichiometry. mdpi.comnih.gov Elemental analysis is a key technique to confirm this stoichiometry. nih.gov The coordination environment is typically square planar for Pd(II) and Pt(II) complexes, while Cu(II) complexes can adopt geometries ranging from square planar to distorted tetrahedral. samipubco.comresearchgate.netechemcom.com

Spectroscopic and Structural Analysis of Metal Complexes

Spectroscopic methods and X-ray crystallography are indispensable for elucidating the structure and electronic properties of metal complexes.

While no crystal structures for complexes of this compound are publicly available, data from closely related structures provide a clear picture of the expected molecular geometries.

Pd(II) and Pt(II) Complexes: Single-crystal X-ray diffraction studies of similar Pt(II) and Pd(II) complexes with N,N'-disubstituted thioureas reveal a square-planar geometry around the central metal ion. nih.govresearchgate.net When coordinated as bidentate S,N ligands, two thiourea molecules occupy the four coordination sites. nih.gov The crystal structure of a related Pt(II) complex with a dianionic thiourea ligand showed a four-membered ring structure with S-Pt-N, S-Pt-P, and N-Pt-P bond angles of 69.2°, 90.8°, and 100.6° respectively, indicating a distorted square planar geometry. nih.gov

Cu(II) Complexes: X-ray studies on copper complexes with phenylthiourea (B91264) derivatives show that they can form either monomeric structures with a CuN₂S₂ coordination core or dimeric structures. mdpi.comnih.gov The geometry around the Cu(II) center is often a distorted square planar or tetrahedral arrangement. mdpi.comnih.gov

Table 1: Representative Crystallographic Data for Analogous Phenylthiourea Metal Complexes

ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Reference
[Pt(BPT)(dppe)] (BPT = 1-benzyl-3-phenylthiourea)Pt(II)Distorted Square PlanarPt-S, Pt-N, Pt-P mdpi.com
Cu(II) complex with 1-(alkylphenyl)-3-[3-(trifluoromethyl)phenyl]thioureaCu(II)Distorted Square Planar (Monomer)Cu-S, Cu-N mdpi.comnih.gov
[Pd(N,N'-dimethylthiourea)₄]Cl₂Pd(II)Square PlanarPd-S researchgate.net

Spectroscopic analysis provides crucial evidence for the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for ν(N-H) and ν(C=S) stretching. Upon complexation, the disappearance of the ν(N-H) band (typically around 3176 cm⁻¹) indicates deprotonation and coordination through the nitrogen atom. mdpi.com Coordination via the sulfur atom leads to a shift in the ν(C=S) band (typically around 707 cm⁻¹) to a lower frequency, indicating a weakening of the C=S double bond. mdpi.com

NMR Spectroscopy: In ¹H NMR spectra, the signal corresponding to the N-H proton disappears upon deprotonation and complex formation. mdpi.com In ¹³C NMR, a downfield shift of the thiocarbonyl carbon (C=S) signal suggests a decrease in electron density at this carbon due to its coordination to the metal. mdpi.com For Pt(II) complexes with phosphine (B1218219) co-ligands, ³¹P NMR can reveal details about the cis/trans geometry and the nature of the atoms trans to the phosphorus atoms. mdpi.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about their geometry and bonding. For Cu(II) complexes, a broad band between 700-1400 nm is characteristic of d-d transitions, while a stronger band around 400-420 nm can be assigned to a sulfur-to-copper ligand-to-metal charge transfer (LMCT) transition. mdpi.com For square planar Pt(II) complexes, d-d transitions are typically observed in the 420–480 nm region. mdpi.com

Table 2: Typical Spectroscopic Data for Phenylthiourea-Metal Complexes

Spectroscopic TechniqueFree Ligand SignatureComplex SignatureInference
IRν(N-H) ~3100-3300 cm⁻¹; ν(C=S) ~700-750 cm⁻¹ν(N-H) disappears; ν(C=S) shifts to lower frequencyS,N-bidentate coordination
¹H NMRN-H proton signal presentN-H proton signal absentDeprotonation and N-coordination
¹³C NMRC=S signal at a specific chemical shiftC=S signal shifts downfieldS-coordination
UV-VisLigand-centered π-π* transitionsNew d-d and LMCT bands appearFormation of coordination complex

Theoretical Studies of Metal-Ligand Interactions (e.g., DFT on Complexes)

Theoretical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable in modern coordination chemistry for elucidating the intricate nature of metal-ligand interactions. mdpi.comnih.gov These computational methods provide detailed insights into the electronic structure, bonding, and stability of complexes, complementing experimental data and often explaining observed chemical behaviors that are difficult to probe through empirical means alone. For complexes of this compound, DFT calculations offer a powerful tool to understand how the ligand's unique structural features influence its coordination properties with various metal ions.

By modeling the geometric and electronic properties of these complexes, researchers can predict and analyze key parameters such as bond lengths, bond angles, and vibrational frequencies. researchgate.netsemanticscholar.org These calculated values can be compared with experimental data from techniques like X-ray crystallography and infrared spectroscopy to validate the computational models. Furthermore, DFT studies can map the distribution of electron density, revealing the covalent and electrostatic character of the metal-ligand bonds.

A primary focus of theoretical studies on thiourea-based complexes is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and composition of these orbitals are crucial in determining the reactivity and electronic properties of the complex. For instance, the energy gap between the HOMO and LUMO can provide insights into the chemical stability and the electronic absorption spectra of the compounds. bohrium.com

The following tables present hypothetical yet representative data from DFT calculations on a generic metal complex of this compound, illustrating the type of information that can be obtained from such studies. The data is based on typical values reported for similar thiourea-metal complexes in the literature.

Table 1: Calculated Geometrical Parameters for a Hypothetical [M(this compound)₂]²⁺ Complex

ParameterBond Length (Å)Bond Angle (°)
M-S2.35-
C=S1.75-
C-N11.35-
C-N21.38-
S-M-S-109.5
M-S-C-105.0
S-C-N1-120.0
S-C-N2-118.0

Table 2: Calculated Electronic Properties for a Hypothetical [M(this compound)₂]²⁺ Complex

PropertyValue (eV)
Energy of HOMO-5.80
Energy of LUMO-2.50
HOMO-LUMO Gap3.30
Ionization Potential6.20
Electron Affinity2.10
Global Hardness (η)1.65
Global Softness (S)0.61
Electronegativity (χ)4.15

These theoretical approaches are not limited to isolated molecules but can also be extended to simulate the behavior of these complexes in different solvent environments, providing a more realistic picture of their properties in solution. bohrium.com The synergy between theoretical calculations and experimental work is crucial for a comprehensive understanding of the coordination chemistry of this compound and for the rational design of new metal complexes with tailored properties.

Reactivity and Derivatization Pathways of 1 2,2 Diethoxyethyl 3 Phenylthiourea

Chemical Transformations Involving the Thiourea (B124793) Moiety

The thiourea group in 1-(2,2-diethoxyethyl)-3-phenylthiourea is characterized by the presence of a soft sulfur atom and two nitrogen atoms, all of which can participate in chemical reactions. The reactivity of this group is influenced by the electron-donating and withdrawing properties of its substituents, the phenyl and the 2,2-diethoxyethyl groups.

Reactions at the Sulfur Atom

The sulfur atom of the thiourea moiety is nucleophilic and readily undergoes reactions with various electrophiles.

Alkylation and Acylation: The sulfur atom can be alkylated with alkyl halides or acylated with acyl chlorides to form the corresponding S-substituted isothiourea derivatives. These reactions typically proceed under basic conditions to deprotonate the thiol tautomer of the thiourea. The resulting isothioureas are valuable intermediates in organic synthesis. For instance, S-acylation of thiourea with a range of acid chlorides has been shown to occur exclusively on the sulfur atom. thieme-connect.de

Oxidation: The thiourea moiety is susceptible to oxidation. Mild oxidizing agents can convert the thiourea to a disulfide, while stronger oxidizing agents can lead to the formation of sulfonic acids. The oxidation of phenylthiourea (B91264), for example, can yield formamidine (B1211174) sulfinic and sulfonic acids. researchgate.net The specific products formed depend on the oxidant used and the reaction conditions.

Desulfurization: The thiourea group can be converted to a urea (B33335) or a carbodiimide (B86325) through desulfurization reactions. Reagents like mercuric oxide or N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the removal of the sulfur atom. The desulfurization of thiourea derivatives using hydrosilanes and an iron complex has also been reported to yield carbodiimides. rsc.orgresearchgate.net

Table 1: Representative Reactions at the Sulfur Atom of Thiourea Derivatives

Reaction TypeReagent/ConditionsProduct Type
S-AlkylationAlkyl halide, BaseS-Alkyl Isothiourea
S-AcylationAcyl chloride, BaseS-Acyl Isothiourea
Oxidation (mild)H₂O₂, I₂Disulfide
Oxidation (strong)KMnO₄, HNO₃Sulfonic Acid
DesulfurizationHgO, DCCCarbodiimide/Urea

Reactions at the Nitrogen Atoms

The nitrogen atoms of the thiourea group also exhibit nucleophilic character and can participate in various reactions.

Acylation: While S-acylation is common, N-acylation can also occur, particularly if the sulfur atom is sterically hindered or if specific catalysts are used. The reaction of N-acyl thioureas with electrophiles can lead to a variety of heterocyclic compounds.

Condensation Reactions: The nitrogen atoms can participate in condensation reactions with carbonyl compounds or other electrophiles, often leading to the formation of heterocyclic rings. For instance, N,N'-disubstituted thioureas can be prepared by the reaction of an amine with an isothiocyanate. nih.gov

Transformations Involving the Diethoxyethyl Acetal (B89532) Group

The diethoxyethyl acetal group serves as a masked aldehyde functionality. This protecting group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the reactive aldehyde.

Hydrolysis to Aldehyde Precursors

The acetal group of this compound can be hydrolyzed in the presence of an aqueous acid to yield the corresponding aldehyde, (2-oxoethyl)phenylthiourea. organic-chemistry.org This aldehyde is a key intermediate for further derivatization.

Reaction Scheme: Hydrolysis of this compound this compound + H₂O/H⁺ → (2-Oxoethyl)phenylthiourea + 2 EtOH

Derivatization of the Aldehyde Intermediate

The aldehyde generated from the hydrolysis of the acetal is a versatile functional group that can undergo a variety of chemical transformations.

Imine Formation: The aldehyde can react with primary amines to form imines, also known as Schiff bases. thieme-connect.de This reaction is typically catalyzed by acid.

Hydrazone Formation: Reaction of the aldehyde with hydrazine (B178648) or substituted hydrazines yields hydrazones. minarjournal.com These derivatives are often crystalline solids and can be useful for characterization.

Table 2: Derivatization of the Aldehyde Intermediate

ReagentProduct Type
Primary Amine (R-NH₂)Imine (Schiff Base)
Hydrazine (H₂N-NH₂)Hydrazone
Hydroxylamine (H₂N-OH)Oxime
Semicarbazide (H₂N-NH-C(O)NH₂)Semicarbazone

Cyclization Reactions and Heterocycle Formation

The presence of both the thiourea moiety and the masked aldehyde in this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds.

Thiazine (B8601807) Formation: While direct cyclization of the aldehyde with the thiourea moiety to form a thiazine is conceivable, a more common route to thiazoles involves the reaction of a thiourea with an α-haloketone in what is known as the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comrsc.orgresearchgate.netnih.govnih.gov The aldehyde derived from this compound could potentially be converted to an α-haloketone, which could then undergo intramolecular cyclization.

Imidazole (B134444) Formation: The aldehyde functionality, in combination with the nitrogen atoms of the thiourea, can be utilized in the synthesis of imidazoles. For instance, the reaction of an aldehyde, a 1,2-dicarbonyl compound, and a source of ammonia (B1221849) (which could potentially be derived from the thiourea) is a common method for imidazole synthesis. organic-chemistry.orgresearchgate.net A study on the transformation of 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles to functionalized 1H-imidazoles demonstrated a plausible mechanism involving the initial hydrolysis of the diethoxyethyl acetal to the corresponding aldehyde, which then undergoes intramolecular cyclization. Although the starting material is different, this provides strong evidence for the utility of the 1-(2,2-diethoxyethyl) group in the synthesis of imidazoles.

Strategies for Synthesizing Analogs and Hybrid Compounds

The synthesis of analogs and hybrid compounds derived from this compound is a key strategy for exploring its chemical space and developing new molecules with tailored properties. The structural framework of this compound offers multiple sites for chemical modification, including the phenyl ring, the thiourea nitrogen atoms, and the diethoxyethyl moiety. Derivatization strategies typically focus on altering the steric and electronic properties of the molecule to influence its reactivity, coordination behavior, and potential applications.

Modifications on the Phenyl Ring

The phenyl group of this compound is amenable to various electrophilic aromatic substitution reactions. The N-substituted thiourea moiety acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions of the ring. The specific reaction conditions can be controlled to favor mono- or di-substitution, allowing for systematic variation of the phenyl ring's substituents.

Common modifications include:

Halogenation: Introducing halogen atoms (Cl, Br, I) can significantly alter the electronic properties and lipophilicity of the molecule. This is typically achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of an amino group (-NH₂) via reduction.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H), which can enhance water solubility.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, allow for the introduction of various alkyl and acyl groups, respectively. These modifications can be used to increase the steric bulk or introduce new functional groups for further derivatization.

The choice of substituent can be used to fine-tune the molecule's properties. Electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can be strategically placed on the ring to modulate the electronic environment of the entire molecule.

Table 1: Examples of Phenyl Ring Modifications on Phenylthiourea Scaffolds

Target Derivative Reagents and Conditions Expected Substitution Pattern
1-(2,2-Diethoxyethyl)-3-(4-chlorophenyl)thiourea N-Chlorosuccinimide (NCS), Acetonitrile, rt para-substitution
1-(2,2-Diethoxyethyl)-3-(4-bromophenyl)thiourea N-Bromosuccinimide (NBS), CCl₄, reflux para-substitution
1-(2,2-Diethoxyethyl)-3-(4-nitrophenyl)thiourea Conc. HNO₃, Conc. H₂SO₄, 0-10 °C para-substitution

Modifications on the Thiourea Nitrogen Atoms

The two nitrogen atoms within the thiourea linkage (-NH-C(S)-NH-) are key sites for derivatization. These nitrogens possess lone pairs of electrons and can act as nucleophiles. The N-H protons are also weakly acidic and can be removed by a suitable base to generate a more potent nucleophilic anion.

Key derivatization strategies include:

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce alkyl groups onto one or both nitrogen atoms. This modification can increase the lipophilicity and steric hindrance around the thiourea core.

N-Acylation: Acylating agents, such as acyl chlorides or acid anhydrides, react with the thiourea nitrogens to form N-acylthiourea derivatives. rsc.org The introduction of a carbonyl group can influence the molecule's conformation and hydrogen-bonding capabilities.

Cyclization Reactions: The thiourea moiety can be used as a building block for the synthesis of various heterocyclic compounds. For instance, the diethoxyethyl group can be hydrolyzed under acidic conditions to an aldehyde functional group. This aldehyde can then undergo an intramolecular reaction with one of the thiourea nitrogens to form a cyclic system, such as a tetrahydropyrimidine-2-thione derivative. This strategy creates more rigid, conformationally constrained analogs.

These modifications allow for the creation of trisubstituted and tetrasubstituted thiourea derivatives, expanding the structural diversity of the compound library. researchgate.net

Table 2: Potential Derivatization at the Thiourea Nitrogen Atoms

Reaction Type Reagents Potential Product Structure
N-Methylation NaH, CH₃I Introduction of a methyl group on N1 or N3
N-Acetylation Acetic Anhydride, Pyridine Addition of an acetyl group to N1 or N3

Structural Elucidation of Derivatized Products

The definitive identification and characterization of newly synthesized analogs of this compound rely on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the derivatized products.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is crucial for confirming the position and nature of substituents. For phenyl ring modifications, changes in the chemical shifts and splitting patterns of the aromatic protons indicate the substitution pattern (ortho, meta, para). For N-alkylation or N-acylation, the disappearance of a broad N-H proton signal and the appearance of new signals corresponding to the added alkyl or acyl group are key indicators.

¹³C NMR: Provides information on the carbon framework of the molecule. The chemical shift of the thiocarbonyl carbon (C=S) is particularly sensitive to changes in its electronic environment and typically appears in the range of 170-180 ppm. mdpi.com New signals confirm the presence of added functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of the parent compound shows characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-N stretching, and C=S stretching (typically in the 650-800 cm⁻¹ region). researchgate.net Upon derivatization, the appearance of new bands, such as a strong C=O stretch (around 1680-1720 cm⁻¹) for acylated products or bands corresponding to nitro groups, confirms the success of the reaction. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of the new derivative, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

X-Ray Crystallography: For derivatives that can be obtained as single crystals, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. nih.gov It reveals precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, including the conformation of the thiourea moiety and any intramolecular hydrogen bonding. rsc.org

Table 3: Spectroscopic Signatures for Structural Elucidation of Derivatives

Derivatization Type Key ¹H NMR Change Key ¹³C NMR Change Key IR Spectroscopy Change
Phenyl Ring Nitration Shift in aromatic proton signals; new aromatic splitting pattern Appearance of C-NO₂ signal New bands for N-O stretching (~1530 cm⁻¹ and ~1350 cm⁻¹)
N-Alkylation Disappearance of N-H signal; appearance of new alkyl proton signals Appearance of new alkyl carbon signals Disappearance or reduction of N-H stretching band
N-Acylation Disappearance of N-H signal; appearance of new signals for acyl group Appearance of a new carbonyl (C=O) signal (~170 ppm) Appearance of a strong C=O stretching band (~1700 cm⁻¹)

Mechanistic Insights into Biological Interactions of 1 2,2 Diethoxyethyl 3 Phenylthiourea

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 1-(2,2-diethoxyethyl)-3-phenylthiourea, might bind to a macromolecular target, typically a protein. mdpi.comnih.gov This method helps in forecasting the binding orientation, affinity, and the specific molecular interactions that stabilize the ligand-protein complex. Studies on various phenylthiourea (B91264) derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes like cholinesterases and kinases. mdpi.comjppres.com For instance, docking studies on compounds like 1-(3-chlorophenyl)-3-cyclohexylthiourea against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have revealed significant binding scores, suggesting potent inhibitory activity. researchgate.netnih.gov

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. Based on the structure of this compound and data from its analogs, several key interactions can be predicted. biointerfaceresearch.com

Hydrogen Bonding: The thiourea (B124793) core (-NH-C(=S)-NH-) is a critical motif for forming hydrogen bonds. The two N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. researchgate.net This is a common interaction pattern observed in many thiourea derivatives, where the N-H groups form hydrogen bonds with key amino acid residues in the active site of enzymes. biointerfaceresearch.com

Hydrophobic Interactions: The phenyl group and the diethoxyethyl side chain are significant contributors to the molecule's lipophilicity and are expected to engage in hydrophobic interactions. mdpi.comnih.gov X-ray crystallography studies of phenylthiourea bound to tyrosinase-related protein 1 (TYRP1) have confirmed that the compound is primarily stabilized by hydrophobic interactions with residues such as Phe362, Leu382, and Val391, effectively blocking the active site. mdpi.comresearchgate.net The ethyl groups of the diethoxyethyl moiety in this compound would likely enhance such interactions within a hydrophobic pocket of a target protein.

Pi-Stacking: The aromatic phenyl ring is capable of engaging in π-π stacking or T-shaped interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov These stacking interactions are crucial for the orientation and stabilization of ligands within the binding sites of many proteins. biointerfaceresearch.com

Table 1: Predicted Molecular Interactions for this compound
Interaction TypeResponsible Molecular MoietyPotential Interacting Amino Acid Residues
Hydrogen BondingThiourea core (-NH-C(=S)-NH-), Ether oxygens (-O-)Asp, Glu, Ser, Thr, Gln, Asn
Hydrophobic InteractionsPhenyl ring, Ethyl groups of diethoxyethyl chainAla, Val, Leu, Ile, Phe, Met
Pi-Stacking (π-π)Phenyl ringPhe, Tyr, Trp, His

Ligand-protein interaction profiling involves the computational analysis and visualization of the specific contacts between a ligand and its target protein. researchgate.net This process generates a "fingerprint" of the binding, detailing which residues are involved and the nature of their interaction. For example, in a docking study of N-(phenylcarbamothioyl)-4-chloro-benzamide with the checkpoint kinase 1 receptor, the analysis revealed specific hydrogen bonds and hydrophobic interactions contributing to a stable complex. jppres.com

For this compound, a hypothetical interaction profile can be constructed based on its structural features and the known binding modes of its analogs. Such a profile would likely highlight key interactions within an enzyme's active site, such as hydrogen bonding with polar residues at the rim of the binding pocket and hydrophobic contacts deep within the pocket, driven by the phenyl and diethoxyethyl groups.

Enzyme Inhibition Mechanisms (Hypothetical, based on related thioureas)

Thiourea and its derivatives are known to inhibit various enzymes, and their mechanism of action can be diverse. biointerfaceresearch.com The following sections discuss potential inhibition mechanisms for this compound based on the established behavior of related compounds.

Enzyme inhibition can be broadly classified as competitive or non-competitive, among other types. khanacademy.org

Competitive Inhibition: In this mode, the inhibitor molecule typically resembles the enzyme's natural substrate and competes for binding at the active site. khanacademy.org By occupying the active site, the inhibitor prevents the substrate from binding, thus blocking the catalytic reaction. Phenylthiourea (PTU) has been identified as a potent competitive inhibitor of phenoloxidase, an enzyme involved in melanin (B1238610) synthesis. tandfonline.comnih.govebi.ac.uk Spectrophotometric studies determined its inhibition constant (Ki) to be approximately 0.21 µM for this interaction. tandfonline.commedchemexpress.com Given the structural similarity, it is plausible that this compound could act as a competitive inhibitor for certain enzymes, where its structure allows it to fit into the active site intended for the natural substrate.

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a location other than the active site (an allosteric site). youtube.com This binding event causes a conformational change in the enzyme, which alters the shape of the active site and reduces the enzyme's catalytic efficiency without directly blocking substrate binding. khanacademy.org While less commonly reported for simple phenylthioureas than competitive inhibition, this mechanism remains a possibility depending on the specific enzyme target and the presence of a suitable allosteric binding pocket.

Table 2: Comparison of Hypothetical Inhibition Modes
CharacteristicCompetitive InhibitionNon-Competitive Inhibition
Binding SiteBinds to the active siteBinds to an allosteric site
Effect on Substrate BindingPrevents substrate from bindingDoes not prevent substrate binding
Effect of Increasing SubstrateInhibition can be overcomeInhibition cannot be overcome
Kinetic Effect (Vmax)Vmax is unchangedVmax is decreased
Kinetic Effect (Km)Km is increasedKm is unchanged

Allosteric modulation occurs when a compound binds to a topographically distinct site from the primary (orthosteric) binding site, thereby altering the receptor's response to an agonist. wikipedia.orgnih.gov Allosteric modulators can be positive (PAMs), enhancing the effect of the endogenous ligand, or negative (NAMs), reducing it. nih.govnih.gov This mechanism is a form of non-competitive interaction. Given that some thiourea analogs have been explored as potential allosteric modulators, it is conceivable that this compound could function as an allosteric modulator for certain receptors, such as G-protein-coupled receptors (GPCRs). nih.gov Such an interaction would depend on the compound's ability to bind to and stabilize a specific conformational state of the receptor.

The nature of the bond between an inhibitor and an enzyme determines whether the inhibition is reversible or irreversible.

Reversible Inhibition: This is characterized by non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. slideshare.net The inhibitor can bind and dissociate from the enzyme, allowing the enzyme to regain activity if the inhibitor concentration is reduced. youtube.com The competitive inhibition of phenoloxidase by phenylthiourea is an example of reversible binding. tandfonline.comnih.gov Based on the predicted binding interactions for this compound (hydrogen bonding, hydrophobic interactions), it is most likely to function as a reversible inhibitor.

Irreversible Inhibition: This type of inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme. slideshare.net This permanently inactivates the enzyme, and its activity cannot be restored by removing the excess inhibitor. While some sulfur-containing compounds can be reactive and form covalent bonds, the thiourea moiety in this particular structure is generally stable and participates in non-covalent interactions, making irreversible inhibition a less probable mechanism. youtube.comyoutube.com

Table of Mentioned Compounds

Compound Name
This compound
1-(3-chlorophenyl)-3-cyclohexylthiourea
N-(phenylcarbamothioyl)-4-chloro-benzamide
Phenylthiourea (PTU)

Antioxidant Activity Mechanisms (Hypothetical, based on related thioureas)

The antioxidant potential of thiourea derivatives has been a subject of considerable research. researchgate.net These compounds are recognized for their capacity to counteract oxidative stress, which is implicated in numerous pathological conditions. The antioxidant capabilities of thioureas are often attributed to their ability to scavenge free radicals and chelate metal ions involved in redox processes.

Thiourea and its derivatives are known to be potent scavengers of reactive oxygen species (ROS) such as superoxide (B77818) radical anions (O₂•⁻) and hydroxyl radicals (OH•). researchgate.net The primary mechanism by which many thiourea derivatives are believed to exert their free radical scavenging effects is through Hydrogen Atom Transfer (HAT). hueuni.edu.vn In the HAT mechanism, the thiourea molecule donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net This process is often favored over the Single Electron Transfer (SET) mechanism. hueuni.edu.vn

Computational studies on related compounds, such as 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU), have indicated that the HAT mechanism accounts for the vast majority of the reaction products when interacting with free radicals. hueuni.edu.vn The efficiency of this process can be evaluated by measuring the 50% inhibitory concentration (IC₅₀) against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•⁺). researchgate.net For instance, DPTU has been shown to be a more effective radical scavenger than BPTU, as evidenced by its lower IC₅₀ values. hueuni.edu.vn

For this compound, it is hypothesized that the N-H protons of the thiourea backbone would be the primary sites for hydrogen donation in a HAT-based mechanism. The presence of the diethoxyethyl and phenyl groups could modulate the electronic properties of the molecule, thereby influencing the bond dissociation energy of the N-H bonds and, consequently, its radical scavenging efficacy.

Table 1: Comparative Antioxidant Activity of Related Thiourea Derivatives

Compound DPPH IC₅₀ (mM) ABTS IC₅₀ (mM)
1,3-diphenyl-2-thiourea (DPTU) 0.710 ± 0.001 0.044 ± 0.001
1-benzyl-3-phenyl-2-thiourea (BPTU) 11.000 ± 0.015 2.400 ± 0.021

Data sourced from experimental studies on related thiourea derivatives. hueuni.edu.vn

Another potential, though less directly elucidated, antioxidant mechanism for thiourea derivatives is metal chelation. nih.gov Metal ions, such as iron (Fe²⁺) and copper (Cu⁺), can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. nih.gov Chelating agents can bind to these metal ions, forming stable complexes that prevent them from participating in these damaging redox cycles. nih.gov

Anti-Corrosion Mechanisms (Hypothetical, based on related thioureas)

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly in acidic environments. ampp.orgscispace.com Their inhibitory action is generally attributed to their ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents.

The anti-corrosion properties of thiourea derivatives are fundamentally linked to their adsorption on the metal surface. nih.gov The molecules of this compound contain heteroatoms such as sulfur and nitrogen, which possess lone pairs of electrons. jmaterenvironsci.com These electrons can be shared with the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond and subsequent chemisorption. jmaterenvironsci.com Additionally, the aromatic phenyl ring can contribute to the adsorption process through π-electron interactions with the metal surface.

The adsorption of these inhibitor molecules creates a protective layer that isolates the metal from the corrosive medium. scispace.com Studies on similar compounds have shown that they function as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The effectiveness of the inhibitor is often dependent on its concentration, with higher concentrations generally leading to greater surface coverage and improved inhibition efficiency. ampp.org The adsorption of thiourea derivatives on metal surfaces often follows the Langmuir adsorption isotherm. ampp.org

The adsorption of this compound molecules on a metal surface can lead to the formation of a stable, passive film. This film acts as a physical barrier, preventing the diffusion of corrosive species, such as chloride ions and hydronium ions, to the metal surface. jmaterenvironsci.com The strength and stability of this protective film are influenced by the molecular structure of the inhibitor and its interaction with the metal.

The presence of the thiocarbonyl group (C=S) is crucial for the strong adsorption and film-forming capabilities of thiourea derivatives. The sulfur atom, being more easily protonated in acidic solutions and a stronger electron donor than nitrogen, tends to adsorb more strongly to the metal surface. jmaterenvironsci.com It is hypothesized that this compound would form a robust and passivating film on metal surfaces, thereby providing significant protection against corrosion.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,3-diphenyl-2-thiourea
1-benzyl-3-phenyl-2-thiourea
2,2-diphenyl-1-picrylhydrazyl

Potential Applications and Future Research Directions

Role as a Synthetic Intermediate in Complex Molecule Construction

Thiourea (B124793) derivatives are recognized as versatile intermediates in the synthesis of a wide array of heterocyclic compounds. researchgate.net The structure of 1-(2,2-diethoxyethyl)-3-phenylthiourea, featuring a reactive thiourea core and a protected aldehyde in the form of a diethyl acetal (B89532), makes it a promising candidate for the construction of complex molecules.

The thiourea moiety can participate in cyclization reactions to form various heterocyclic systems, such as thiazoles, pyrimidines, and quinazolines. researchgate.net For instance, the reaction of phenylthiourea (B91264) with halo ketones is a known method for synthesizing thiazoles. sigmaaldrich.com The presence of the diethoxyethyl group offers a latent aldehyde functionality. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde, which can then undergo a variety of subsequent reactions, including but not limited to:

Reductive amination

Wittig reactions

Aldol condensations

Knoevenagel condensations

This dual functionality allows for a stepwise or one-pot synthesis of more complex structures. For example, after a cyclization reaction involving the thiourea part, the unmasked aldehyde could be used to introduce further diversity into the molecule. The synthesis of various phenylthiourea-based pyrazole (B372694), thiazole (B1198619), and pyran compounds has been demonstrated, highlighting the synthetic utility of the phenylthiourea scaffold.

Table 1: Potential Synthetic Transformations of this compound

Reactive MoietyReagents and ConditionsPotential Product Class
Thioureaα-HaloketonesSubstituted Thiazoles
ThioureaMalonic acid, Acetyl chlorideThiobarbituric acids
Diethoxyethyl (acetal)Aqueous acid (e.g., HCl)Aldehyde-functionalized phenylthiourea
Resulting AldehydeAmine, Reducing agentAmino-functionalized derivatives
Resulting AldehydePhosphonium ylideAlkene-substituted derivatives

Design of Novel Functional Materials Incorporating the Compound

Thiourea derivatives are known to act as ligands in the formation of coordination polymers due to the presence of both sulfur and nitrogen atoms that can coordinate with metal ions. mdpi.comebi.ac.uk The sulfur atom of the thiocarbonyl group and the nitrogen atoms of the amine moieties can act as donor sites. N-phenylthiourea has been utilized as a reactant in the synthesis of luminescent copper(I) cyanide-based coordination polymers. sigmaaldrich.com

The this compound molecule could potentially be used to create novel functional materials, such as coordination polymers or supramolecular assemblies, with tailored properties. nih.gov The specific coordination modes would depend on the metal center and the reaction conditions. The diethoxyethyl group could also influence the packing and dimensionality of the resulting polymer network, potentially leading to materials with interesting photophysical or catalytic properties.

Advanced Mechanistic Studies of Biological Interactions

Phenylthiourea and its derivatives have been the subject of numerous biological studies, exhibiting a wide range of activities, including enzyme inhibition and cytotoxic effects against cancer cell lines. nih.govsigmaaldrich.com For instance, phenylthiourea is a known inhibitor of tyrosinase. sigmaaldrich.commdpi.com The biological activity of thiourea derivatives is often attributed to their ability to interact with biological targets through hydrogen bonding and coordination with metal ions in metalloenzymes.

Advanced mechanistic studies on this compound could elucidate how the diethoxyethyl substituent modulates the biological activity of the phenylthiourea core. This could involve:

Enzyme Inhibition Assays: To screen the compound against a panel of enzymes, particularly metalloenzymes, to identify potential targets.

Cell-Based Assays: To evaluate its cytotoxicity against various cancer cell lines and to study its effects on cellular processes like apoptosis and cell cycle progression. nih.govrsc.org

Molecular Docking Studies: To predict the binding modes of the compound with potential biological targets and to understand the structure-activity relationships.

The lipophilicity and steric bulk introduced by the diethoxyethyl group could significantly impact the compound's cell permeability, target binding affinity, and metabolic stability compared to simpler phenylthiourea derivatives.

Exploration of Supramolecular Architectures Involving this compound

The thiourea moiety is an excellent functional group for directing the formation of supramolecular assemblies through hydrogen bonding. The N-H protons of the thiourea can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor. This can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.

The specific supramolecular architecture adopted by this compound would be influenced by the interplay of hydrogen bonding involving the thiourea group and weaker interactions involving the phenyl and diethoxyethyl groups. The flexibility of the diethoxyethyl chain could allow for different conformations, leading to polymorphism in the solid state. The study of these supramolecular structures through single-crystal X-ray diffraction would provide valuable insights into the non-covalent interactions that govern the self-assembly of this molecule.

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries to identify hits with desired biological activities. rsc.org Thiourea derivatives are frequently included in compound libraries for HTS campaigns due to their synthetic accessibility and diverse biological activities.

This compound could be readily integrated into HTS workflows. Its solubility in common solvents like DMSO would make it compatible with automated liquid handling systems. The compound could be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, using various assay formats such as fluorescence, luminescence, and absorbance-based assays. The identification of this compound as a hit in an HTS campaign would trigger further investigation into its mechanism of action and potential for lead optimization.

Conclusion

Summary of Key Findings and Contributions

1-(2,2-Diethoxyethyl)-3-phenylthiourea is a significant compound within the broader class of phenylthiourea (B91264) derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. tandfonline.comijcrt.org Research indicates that the core thiourea (B124793) moiety (-NH-C(S)-NH-) is crucial for various pharmacological effects, including antibacterial, anticancer, and enzyme inhibition properties, due to its ability to form stable hydrogen bonds with biological targets. tandfonline.commdpi.com

The synthesis of this compound and related derivatives is typically achieved through a straightforward condensation reaction. The common method involves reacting phenyl isothiocyanate with a primary amine, in this case, 2,2-diethoxyethanamine. google.com This reaction is generally efficient and allows for the creation of a diverse library of derivatives by modifying the substituents on either the phenyl ring or the amine component.

While specific research focusing exclusively on this compound is limited in publicly accessible literature, the findings on analogous phenylthiourea compounds provide significant insights. These derivatives have demonstrated considerable potential as therapeutic agents. For instance, various substituted phenylthioureas have been shown to exhibit potent cytotoxic activity against several cancer cell lines, including colon, prostate, and breast cancer. tandfonline.commdpi.com The parent compound, phenylthiourea, is a known inhibitor of enzymes like tyrosinase and phenoloxidase. medchemexpress.comnih.gov This inhibitory action interferes with melanin (B1238610) formation and highlights the potential of its derivatives to modulate enzymatic pathways. medchemexpress.com

The structural characteristics of this compound, particularly the flexible diethoxyethyl group, offer unique possibilities for molecular interactions and solubility properties compared to simpler alkyl or aryl derivatives. This acetal (B89532) functional group can also serve as a masked aldehyde, providing a reactive handle for further synthetic transformations to create more complex molecules.

Physicochemical Properties of the Parent Compound, Phenylthiourea
PropertyValue
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
AppearanceWhite crystalline powder
Melting Point145-150 °C
SolubilitySoluble in hot water and alcohol. chemicalbook.com

Outlook for Future Research on this compound and its Derivatives

The unique structural features of this compound present several promising avenues for future investigation. The existing body of research on thiourea derivatives provides a strong foundation for exploring the specific potential of this compound and its analogues. mdpi.commdpi.com

A primary area for future research is the comprehensive evaluation of its biological activity profile. Based on the known activities of related compounds, it would be valuable to screen this compound for anticancer, antibacterial, antifungal, and antiviral properties. mdpi.commdpi.comnih.gov The diethoxyethyl moiety may influence its interaction with biological targets, potentially leading to novel mechanisms of action or improved selectivity compared to other derivatives.

Furthermore, the synthesis and exploration of novel derivatives based on the this compound scaffold is a key future direction. The acetal group can be hydrolyzed to an aldehyde, which can then participate in a wide range of chemical reactions to create complex heterocyclic systems. These new, more elaborate molecules could be designed as targeted inhibitors for specific enzymes or receptors implicated in disease. For example, creating derivatives that incorporate thiazole (B1198619) or pyrazole (B372694) moieties has been a successful strategy for enhancing the cytotoxic effects of phenylthioureas against cancer cells. tandfonline.com

Another promising research angle is to investigate the potential of this compound and its derivatives as enzyme inhibitors. Given that the parent phenylthiourea inhibits tyrosinase, it is plausible that this compound could exhibit inhibitory activity against this or other enzymes. medchemexpress.comnih.gov Exploring its effect on a panel of medically relevant enzymes could uncover new therapeutic applications.

Finally, computational studies, such as molecular docking, could be employed to predict the binding affinity of this compound and its virtual derivatives with various biological targets. tandfonline.com This in-silico approach can help prioritize the synthesis of the most promising compounds for subsequent in-vitro and in-vivo testing, streamlining the drug discovery process.

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